molecular formula C7H13N3O B13598170 1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol

1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13598170
M. Wt: 155.20 g/mol
InChI Key: WIDKTWZDNUROGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethan-1-ol moiety. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group.

    1-(1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol: Lacks the methyl group on the pyrazole ring.

    1-(1-methyl-1H-pyrazol-4-yl)-2-aminoethan-1-ol: Lacks the methyl group on the amino moiety.

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the methyl group on the pyrazole ring and the methylamino group on the ethan-1-ol moiety. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-8-4-7(11)6-3-9-10(2)5-6/h3,5,7-8,11H,4H2,1-2H3

InChI Key

WIDKTWZDNUROGO-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CN(N=C1)C)O

Origin of Product

United States

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